N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a compound that has been extensively studied for its potential use in scientific research. This compound is a quinoline derivative that has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactivity
Research by Aleksandrov et al. (2020) detailed the synthesis and reactivity of related quinoline derivatives, demonstrating methodologies that could be applicable to compounds like N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide. Their work on electrophilic substitution reactions could provide insights into functionalizing similar compounds for varied applications (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).
Antimicrobial and Antitubercular Activity
A study by Kantevari et al. (2011) on novel substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, including antimycobacterial evaluations, showcases the potential of quinoline derivatives in combating infectious diseases. This suggests that compounds like this compound could be explored for their antimicrobial properties (Kantevari, S., Reddy Patpi, S., Sridhar, B., Yogeeswari, P., & Sriram, D., 2011).
Anticancer Activity
El Rayes et al. (2019) conducted a study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, exploring their anticancer activity. Their findings highlight the quinoxaline ring's potential as a scaffold for developing peptidomimetic side chains, indicating a possible research direction for compounds with structures similar to this compound in cancer treatment (El Rayes, S. E., Aboelmagd, A., Gomaa, M., Ali, I., Fathalla, W., Pottoo, F., & Khan, F., 2019).
Dual Receptor Tyrosine Kinase Inhibition
Mannion et al. (2009) explored N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, targeting c-Met and VEGFR2 tyrosine kinases. Their potent inhibition of these kinases, along with favorable pharmacokinetics and efficacy in tumor models, demonstrates the therapeutic potential of quinoline derivatives in oncology, suggesting a research avenue for this compound (Mannion, M. R., Raeppel, S., Claridge, S., et al., 2009).
Optical Properties and Applications
The study of optical properties and potential applications as invisible ink dyes by Bogza et al. (2018) on functionally substituted quinolines provides a basis for considering this compound in material science and optoelectronic applications. Their findings on fluorescence quantum yields and structure-optical property relationships offer insights into designing compounds for specific optical applications (Bogza, Y. P., Rastrepin, A. A., Nider, V. V., et al., 2018).
properties
IUPAC Name |
N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-9-19-17(22)18(23)20-14-8-7-13-5-3-10-21(15(13)12-14)27(24,25)16-6-4-11-26-16/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOFDPKOGJBITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.